molecular formula C20H27N3O3S3 B11481057 ethyl 2-{[({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11481057
M. Wt: 453.6 g/mol
InChI Key: PBUZLHWMDZKZAZ-UHFFFAOYSA-N
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Description

ETHYL 2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a benzothiophene core, and an ester group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized by the cyclization of diamine and propionitrile under specific conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using methylthiol.

    Formation of the Benzothiophene Core: The benzothiophene core is synthesized through a series of cyclization reactions involving sulfur-containing reagents.

    Coupling Reactions: The final compound is obtained by coupling the imidazole derivative with the benzothiophene core through amide bond formation and esterification reactions.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and imidazole moieties, leading to the formation of sulfoxides and sulfone derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Methylthiol, ethylamine.

Major Products:

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Alcohols: Formed from reduction of the ester group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structural features.

    Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

Medicine:

    Drug Development: Investigated for its potential use in the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry:

    Material Science: Used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. Additionally, the compound’s ability to undergo various chemical reactions enables it to form covalent bonds with target molecules, enhancing its potency and selectivity.

Comparison with Similar Compounds

Uniqueness: ETHYL 2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of an imidazole ring, a benzothiophene core, and multiple sulfur-containing functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H27N3O3S3

Molecular Weight

453.6 g/mol

IUPAC Name

ethyl 2-[[2-[[5-methyl-4-(2-methylsulfanylethyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H27N3O3S3/c1-4-26-19(25)17-13-7-5-6-8-15(13)29-18(17)23-16(24)11-28-20-21-12(2)14(22-20)9-10-27-3/h4-11H2,1-3H3,(H,21,22)(H,23,24)

InChI Key

PBUZLHWMDZKZAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC(=C(N3)C)CCSC

Origin of Product

United States

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